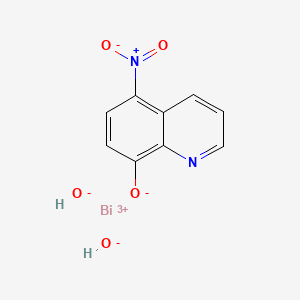
1,3,5-Tri(propan-2-yl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri(propan-2-yl)naphthalene, also known as 1,3,5-tri(isopropyl)naphthalene, is an organic compound with the molecular formula C19H26. It is a derivative of naphthalene, where three hydrogen atoms are replaced by isopropyl groups at the 1, 3, and 5 positions. This compound is known for its unique structural properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Tri(propan-2-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tri(propan-2-yl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
1,3,5-Tri(propan-2-yl)naphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of 1,3,5-tri(propan-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triethylbenzene: Similar in structure but with ethyl groups instead of isopropyl groups.
1,3,5-Triisopropylbenzene: Similar in structure but with a benzene ring instead of a naphthalene ring.
Uniqueness
1,3,5-Tri(propan-2-yl)naphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
35860-37-8 |
|---|---|
Formule moléculaire |
C19H26 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
1,3,5-tri(propan-2-yl)naphthalene |
InChI |
InChI=1S/C19H26/c1-12(2)15-10-18(14(5)6)17-9-7-8-16(13(3)4)19(17)11-15/h7-14H,1-6H3 |
Clé InChI |
PTNBGJZNHOSDLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC2=C1C=C(C=C2C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


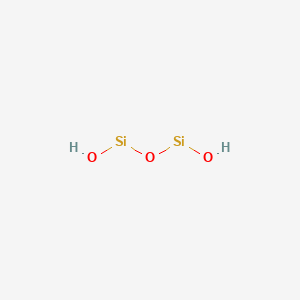
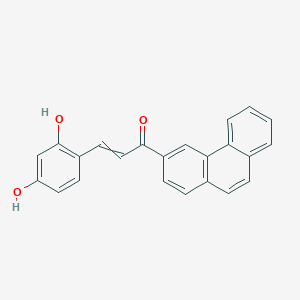
![7,7-Dichlorospiro[bicyclo[4.1.0]heptane-3,2'-[1,3]dioxolane]](/img/structure/B14669121.png)
![1-(1,3-Dihydro-2h-pyrrolo[3,4-b]quinolin-2-yl)-2-(4,4,6-trimethyl-5,6-dihydro-4h-1,3-oxazin-2-yl)ethanone](/img/structure/B14669136.png)
![5h-Imidazo[1,2-c][1,3]oxazine](/img/structure/B14669138.png)
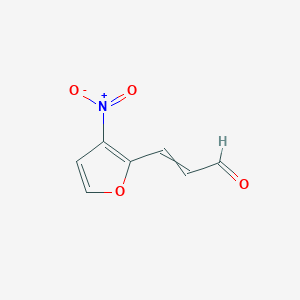
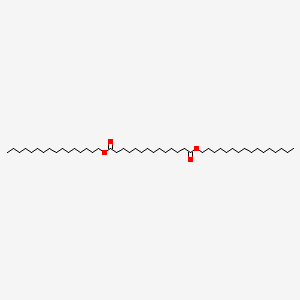
![1-Hexadecanamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14669148.png)
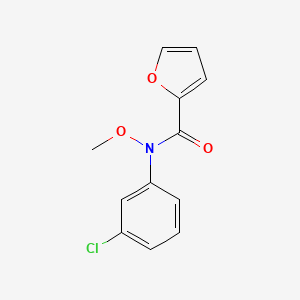
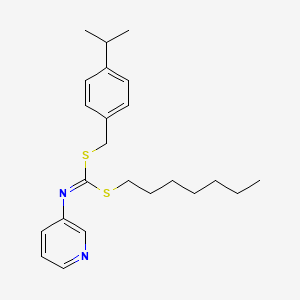
![Methyl 1-[(acetyloxy)methyl]cyclopropanecarboxylate](/img/structure/B14669152.png)
![Methyl 2-bromospiro[cyclopropane-1,9'-fluorene]-2-carboxylate](/img/structure/B14669158.png)

